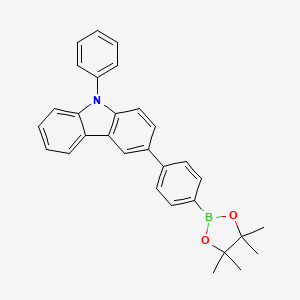

9-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole

説明

9-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole: is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a carbazole core, a phenyl group, and a boronic ester moiety, making it a versatile building block in organic synthesis and materials science.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 9-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole typically involves a multi-step process:

Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of diphenylamine derivatives.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-quinone derivatives.

Reduction: Reduction reactions can target the boronic ester group, converting it into a hydroxyl group or other functional groups.

Substitution: The phenyl and boronic ester groups can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halides, organolithium compounds, and Grignard reagents are employed under various conditions.

Major Products

Oxidation: Carbazole-quinone derivatives.

Reduction: Hydroxylated carbazole derivatives.

Substitution: Various functionalized carbazole derivatives depending on the substituents introduced.

科学的研究の応用

Organic Light Emitting Diodes (OLEDs)

One of the primary applications of this compound is in the field of OLEDs. The compound's ability to act as a deep-blue emitter with bipolar properties makes it suitable for use in solution-processed OLEDs. Research has shown that incorporating organoboron acceptors with carbazole donors enhances the efficiency and performance of OLED devices .

Photovoltaic Devices

The compound's properties also lend themselves to applications in organic photovoltaic devices. Its structure facilitates efficient charge transport and light absorption, making it a candidate for improving the efficiency of solar cells. Studies indicate that compounds with similar structures can enhance the overall power conversion efficiency by optimizing light harvesting and charge separation .

Sensors

The unique optical properties of 9-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole allow it to be utilized in sensor technologies. Its fluorescence characteristics can be exploited for detecting various analytes in environmental monitoring and biochemical sensing applications.

Material Science

In material science, this compound serves as a building block for synthesizing novel materials with tailored electronic properties. Its incorporation into polymer matrices can lead to the development of advanced materials with specific functionalities such as improved mechanical strength or thermal stability.

Case Studies

作用機序

The mechanism by which 9-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole exerts its effects depends on its application:

In Organic Synthesis: The boronic ester group participates in cross-coupling reactions, forming new carbon-carbon bonds.

In Biological Systems: The carbazole core can interact with biological macromolecules, potentially disrupting cellular processes or acting as a fluorescent marker.

In Materials Science: The compound’s electronic properties contribute to its role in semiconductors and LEDs, where it facilitates charge transport and light emission.

類似化合物との比較

Similar Compounds

9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole: Similar structure but with two boronic ester groups, enhancing its reactivity in cross-coupling reactions.

3,6-Di-tert-butyl-9-(4′-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1′-biphenyl]-4-yl)-9H-carbazole: Another derivative with additional tert-butyl groups, affecting its solubility and electronic properties.

Uniqueness

The uniqueness of 9-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole lies in its combination of a carbazole core, a phenyl group, and a boronic ester moiety. This combination provides a balance of stability, reactivity, and electronic properties, making it a versatile compound for various applications.

生物活性

9-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole is a compound that has garnered attention in the fields of organic chemistry and materials science due to its unique structural properties and potential applications in optoelectronic devices. This article explores the biological activity of this compound, focusing on its synthesis, characterization, and potential therapeutic applications.

The compound has the following chemical identifiers:

- CAS Number: 1219956-30-5

- Molecular Formula: C30H28BNO2

- Molecular Weight: 445.37 g/mol

- Melting Point: 145°C

- Purity: ≥98.0% (HPLC)

Synthesis and Characterization

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. For example, using 3,6-dibromo-9-phenylcarbazole and a boronic ester under nitrogen atmosphere can yield the desired product with significant purity . Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.

Anticancer Potential

Research indicates that carbazole derivatives exhibit noteworthy anticancer properties. The compound's structure allows for interactions with various biological targets. A study highlighted that carbazole-based compounds can induce apoptosis in cancer cells through mitochondrial pathways . The specific activity of this compound has not been extensively documented; however, related compounds show promise in inhibiting tumor growth.

Antioxidant Activity

The antioxidant properties of carbazole derivatives have been explored in various studies. The presence of the dioxaborolane moiety may enhance radical scavenging activity. This is crucial for reducing oxidative stress in cells, which is implicated in numerous diseases including cancer and neurodegenerative disorders .

Case Studies

The proposed mechanism through which this compound exerts its biological effects likely involves:

- Cellular Uptake: The lipophilic nature of the compound facilitates its penetration into cell membranes.

- Target Interaction: Once inside the cell, it may interact with DNA or proteins involved in cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Modulation: The compound may influence ROS levels within cells, contributing to its antioxidant effects.

特性

IUPAC Name |

9-phenyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28BNO2/c1-29(2)30(3,4)34-31(33-29)23-17-14-21(15-18-23)22-16-19-28-26(20-22)25-12-8-9-13-27(25)32(28)24-10-6-5-7-11-24/h5-20H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYLNDJDCBJMMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219956-30-5 | |

| Record name | 9-Phenyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。